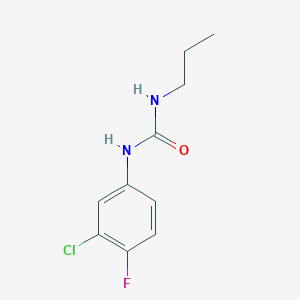![molecular formula C22H16ClN3O2S B4780222 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B4780222.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
Übersicht
Beschreibung
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide, also known as CBPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBPT is a thiadiazole derivative that is known for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In
Wirkmechanismus
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide exerts its pharmacological effects through multiple mechanisms of action. In cancer cells, this compound inhibits the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. Inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. In inflammation, this compound inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammatory cytokine production. In fibrosis, this compound has been shown to inhibit the activation of the transforming growth factor beta (TGF-β) pathway, which is a major contributor to the development of fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammation, this compound inhibits the production of inflammatory cytokines, leading to a reduction in inflammation. In fibrosis, this compound inhibits the activation of the TGF-β pathway, leading to a reduction in the accumulation of scar tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low stability and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another potential area of research is the investigation of this compound in combination with other drugs for the treatment of cancer, inflammation, and fibrosis. Additionally, the potential use of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases, could be explored.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and fibrosis. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been investigated for its potential use in treating fibrosis, a condition characterized by the excessive accumulation of scar tissue in organs.
Eigenschaften
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-12-10-15(11-13-16)14-20-25-26-22(29-20)24-21(27)18-8-4-5-9-19(18)28-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICTXBPLMMALGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4780139.png)
![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)

![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4780168.png)

![N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}](/img/structure/B4780179.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B4780193.png)

![2-butylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4780199.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4780212.png)
![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4780223.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4780234.png)

![1-(3-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4780246.png)